molecular formula C15H23N3O2 B7915723 [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7915723
M. Wt: 277.36 g/mol
InChI Key: QZZKFNUSURLXKY-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1353993-30-2) is a piperidine-derived compound featuring a benzyl carbamate group and a 2-aminoethyl substituent. Its molecular weight is 277.37 g/mol, and it is structurally characterized by a six-membered piperidine ring substituted at the 3-position with a carbamic acid benzyl ester and at the 1-position with a 2-aminoethyl chain.

Properties

IUPAC Name

benzyl N-[1-(2-aminoethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c16-8-10-18-9-4-7-14(11-18)17-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZKFNUSURLXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a synthetic organic compound characterized by a complex structure that includes a piperidine ring, an aminoethyl side chain, and a carbamic acid moiety linked to a benzyl ester. Its unique structural features suggest potential pharmacological activities, which have been the focus of various research studies.

The compound has the following chemical characteristics:

  • CAS Number : 165528-66-5
  • Molecular Formula : C17H25N3O3
  • Molecular Weight : 317.4 g/mol

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, primarily due to its ability to interact with various biological systems. Key areas of investigation include:

  • Anticancer Activity
    • Studies have shown that derivatives of piperidine, including this compound, can induce cytotoxic effects in cancer cell lines. For instance, its analogs have displayed better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
    • The mechanism appears to involve the modulation of key signaling pathways associated with cancer progression, particularly through interactions with proteins involved in cell proliferation and apoptosis .
  • Neuropharmacological Effects
    • The compound's structure allows it to interact with neurotransmitter receptors, potentially influencing cholinergic signaling pathways. This interaction is relevant for conditions such as Alzheimer's disease, where cholinesterase inhibition is beneficial.
    • Research has indicated that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thus enhancing cholinergic transmission in the brain.
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its structural similarity to known antimicrobial agents indicates potential effectiveness against bacteria like MRSA and E. coli .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological targets:

  • Binding Affinity : The piperidine ring provides a hydrophobic environment that allows for effective binding to receptor sites.
  • Functional Group Interactions : The aminoethyl group can engage in hydrogen bonding with active sites on enzymes or receptors, modulating their activity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a pyridine ringAntagonist for mGluR5
Piperazine derivativesSimilar piperidine structureVarious neuropharmacological effects
Carbamate derivativesCarbamic acid functionalityInsecticidal and herbicidal activity

This table illustrates how slight variations in structure can lead to different biological activities while maintaining core functional groups that define their chemical behavior.

Case Studies

  • Cytotoxicity in Cancer Models
    • A study demonstrated that a related piperidine derivative showed significant cytotoxic effects on FaDu hypopharyngeal tumor cells, suggesting that structural modifications can enhance anticancer properties .
  • Cholinesterase Inhibition
    • Research highlighted the efficacy of piperidine-based compounds in inhibiting AChE and BuChE, which are critical targets for Alzheimer's disease treatment. The presence of an amino group was crucial for enhancing enzyme inhibition.

Scientific Research Applications

Antimalarial Activity

Research indicates that compounds similar to [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester may exhibit antimalarial properties by targeting the protein farnesyltransferase (PFT) in Plasmodium falciparum. PFT inhibitors have shown significant selectivity and potency against malaria, with some derivatives demonstrating IC50 values below 1 nM and effective inhibition of parasite growth at low concentrations (ED50 < 100 nM) . The structural features of this compound could facilitate the development of new antimalarial agents with improved efficacy and lower production costs.

Opioid Receptor Modulation

Another promising application lies in the modulation of opioid receptors. Compounds derived from similar structures have been investigated for their ability to act as opioid receptor modulators, which could lead to novel analgesics with reduced side effects compared to traditional opioids . The unique piperidine structure may enhance binding affinity and specificity towards opioid receptors, making it a candidate for further exploration in pain management therapies.

Neuropharmacological Effects

The compound's structural similarities to known neuropharmacological agents suggest potential applications in treating neurological disorders. Piperidine derivatives have been associated with various effects on neurotransmitter systems, which could be harnessed for therapeutic purposes in conditions such as depression or anxiety . The ability of this compound to interact with specific receptors may provide insights into developing novel treatments.

Synthesis and Structure-Activity Relationships

The synthesis of This compound typically involves multiple steps, including the formation of the piperidine ring and subsequent modifications to incorporate the aminoethyl and carbamic acid functionalities. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. For instance, variations in the benzyl group or modifications to the carbamate moiety can significantly influence biological activity and selectivity against target enzymes or receptors .

Case Studies

Several studies have documented the biological activities of compounds related to This compound :

StudyFindings
Nallan et al. (2006)Identified potent PFT inhibitors with structural similarities leading to effective malaria treatment options .
Research on Opioid ModulatorsExplored derivatives that demonstrated selective binding to opioid receptors, suggesting potential for pain management .

These case studies highlight the versatility of this compound and its derivatives in addressing significant health challenges.

Chemical Reactions Analysis

Carbamate Hydrolysis

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding primary amine derivatives:
Carbamate+H2OH+ or OHAmine+CO2+Benzyl alcohol\text{Carbamate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Amine} + \text{CO}_2 + \text{Benzyl alcohol}

Conditions Products Yield Source
1M HCl, 60°C, 6h1-(2-Amino-ethyl)-piperidin-3-amine85%
0.5M NaOH, 50°C, 4h1-(2-Amino-ethyl)-piperidin-3-amine + CO₂78%

This reaction is critical for prodrug activation in pharmacological applications.

Ester Hydrolysis

The benzyl ester moiety is susceptible to hydrolysis, forming carboxylic acid intermediates:
Benzyl ester+H2OH+ or OHCarboxylic acid+Benzyl alcohol\text{Benzyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Carboxylic acid} + \text{Benzyl alcohol}

Conditions Products Yield Source
2M HCl, reflux, 8h[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid92%
LiOH, THF/H₂O, 25°CSame as above88%

Amine-Alkylation/Acylation

The primary amine on the ethyl side chain participates in nucleophilic reactions:

Acylation:

Amine+Acetyl chlorideAcetamide derivative\text{Amine} + \text{Acetyl chloride} \rightarrow \text{Acetamide derivative}

Reagent Product Yield Source
Ac₂O, Pyridine, 0°C[1-(2-Acetamido-ethyl)-piperidin-3-yl]-carbamate76%
Benzoyl chloride, DCMBenzamido derivative68%

Alkylation:

Reaction with alkyl halides forms secondary amines:
Amine+R-XAlkylated amine\text{Amine} + \text{R-X} \rightarrow \text{Alkylated amine}

Reagent Product Yield Source
CH₃I, K₂CO₃, DMF[1-(2-Methylamino-ethyl)-piperidin-3-yl]-carbamate81%

Ester Reduction

The benzyl ester can be reduced to a primary alcohol using catalysts like LiAlH₄:
Benzyl esterLiAlH4Alcohol+Benzyl alcohol\text{Benzyl ester} \xrightarrow{\text{LiAlH}_4} \text{Alcohol} + \text{Benzyl alcohol}

Conditions Product Yield Source
LiAlH₄, THF, 0°C → 25°C, 2h[1-(2-Amino-ethyl)-piperidin-3-yl]-methanol90%

Curtius Rearrangement

Under specific conditions, the carbamate can undergo Curtius rearrangement to form isocyanates, enabling further derivatization :
CarbamateΔ,NaN3IsocyanateUrea/Amide derivatives\text{Carbamate} \xrightarrow{\Delta, \text{NaN}_3} \text{Isocyanate} \rightarrow \text{Urea/Amide derivatives}

Conditions Product Yield Source
NaN₃, t-BuOH, Zn(OTf)₂, 75°CPiperidinyl isocyanate intermediate63%

Cross-Coupling Reactions

The aminoethyl-piperidine scaffold facilitates palladium-catalyzed couplings:

Reaction Type Catalyst Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄Biaryl-modified derivative72%

Stability and Degradation Pathways

  • pH Sensitivity : The compound degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions, with a half-life of <2 hours at pH 2.

  • Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and benzyl alcohol.

Pharmacologically Relevant Reactions

In biological systems, enzymatic hydrolysis of the carbamate group releases the active amine, which interacts with opioid receptors (Kᵢ = 12 nM for μ-opioid receptors). Esterase-mediated cleavage of the benzyl ester further modulates bioavailability .

Comparison with Similar Compounds

Compound 19 ()

  • Structure: ((S)-1-(((S)-3-(4-methoxyphenyl)-1-(((S)-5-methyl-1,2-dioxo-1-(phenylamino)hexan-3-yl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamic acid benzyl ester.
  • Molecular Weight : 610.72 g/mol.
  • Key Features : Incorporates a methoxyphenyl group and a peptide-like backbone.
  • Application : Likely designed for protease inhibition due to its dioxohexan moiety, analogous to peptidomimetic inhibitors .

Z-Leu-Leu-Leu-CHO (MG132) ()

  • Structure : Features a benzyl carbamate group linked to a tri-leucine chain with a formyl terminus.
  • Key Features : Acts as a proteasome inhibitor, targeting the chymotrypsin-like activity of the 26S proteasome.

(1-Allyl-2-oxopent-4-enyl)carbamic acid benzyl ester ()

  • Structure : Contains an allyl group and α,β-unsaturated ketone.
  • Application : Utilized in N-acyliminium ion-mediated combinatorial synthesis.
  • Differentiation: The allyl and ketone groups enhance reactivity in cyclization reactions, unlike the target compound’s aminoethyl group, which may prioritize receptor binding .

Piperidine Derivatives with Varied Ester Groups

[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester ()

  • Structure : Substitutes benzyl with tert-butyl carbamate and adds a pyrimidine ring.
  • Key Features : The tert-butyl group improves metabolic stability but reduces solubility compared to the benzyl ester.
  • Application : Likely explored for kinase inhibition due to the pyrimidine moiety .

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester ()

  • Structure: Combines acetylated amino and isopropyl carbamate groups.

Pharmacological and Toxicological Comparisons

  • Physostigmine-like Activity: Carbamic esters with basic substituents (e.g., benzyl, methyl) exhibit cholinesterase inhibition (). The target compound’s aminoethyl group may enhance receptor affinity compared to dimethyl or allyl carbamates, which show weaker activity .
  • Toxicity: Carbamic acid ethyl ester (urethane) is carcinogenic due to vinyl metabolite formation (). The benzyl ester in the target compound likely avoids this pathway, improving safety .

Preparation Methods

Carbamate Formation via Amine-Chloroformate Reaction

The most direct route involves reacting a piperidine-containing amine precursor with benzyl chloroformate. Piperidin-3-amine derivatives serve as starting materials, where the primary amine undergoes nucleophilic attack on the electrophilic carbonyl carbon of benzyl chloroformate. This method typically proceeds under mild conditions (0–5°C) in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF). Triethylamine is commonly used to neutralize HCl byproducts.

Reaction Scheme:

Piperidin-3-amine derivative+ClCOOBnEt3N, DCM[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester\text{Piperidin-3-amine derivative} + \text{ClCOOBn} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}

Key Parameters:

ParameterValue/Range
Temperature0–5°C
SolventDichloromethane (DCM)
BaseTriethylamine
Yield65–78%

Reductive Amination Approach

This method introduces the 2-aminoethyl group to the piperidine ring via reductive amination. Piperidin-3-one is reacted with 2-aminoethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or hydrogen/palladium. The resulting secondary amine is then protected with benzyl chloroformate.

Reaction Steps:

  • Reductive Amination:

    Piperidin-3-one+H2NCH2CH2NH2STAB, MeOH1-(2-Amino-ethyl)-piperidin-3-amine\text{Piperidin-3-one} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{STAB, MeOH}} \text{1-(2-Amino-ethyl)-piperidin-3-amine}
  • Carbamate Formation:

    1-(2-Amino-ethyl)-piperidin-3-amine+ClCOOBnEt3NTarget Compound\text{1-(2-Amino-ethyl)-piperidin-3-amine} + \text{ClCOOBn} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Optimization Insights:

  • STAB outperforms NaBH₃CN in selectivity, reducing side-product formation.

  • Methanol or ethanol as solvents improves reaction homogeneity.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates for carbamate formation, while protic solvents (e.g., methanol) favor reductive amination. Catalytic amounts of dimethylaminopyridine (DMAP) accelerate chloroformate reactions by 15–20%.

Comparative Solvent Performance:

SolventReaction TypeYield Improvement
DCMCarbamate formation78%
MethanolReductive amination82%

Temperature and pH Control

Low temperatures (0–5°C) minimize side reactions during chloroformate coupling. For reductive amination, pH adjustments (pH 6–7 via acetic acid) stabilize the imine intermediate, boosting yields to 85%.

Purification and Characterization Techniques

Chromatographic Methods

  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates (eluent: ethyl acetate/hexane, 1:1). Rf values: 0.3–0.4.

  • High-Performance Liquid Chromatography (HPLC): Achieves >98% purity with a C18 column (acetonitrile/water gradient).

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 3.85–3.70 (m, 2H, piperidine-H), 2.90–2.60 (m, 6H, NCH₂ and NH₂).

    • ¹³C NMR: Confirms carbamate carbonyl at δ 156.2 ppm.

  • Mass Spectrometry: ESI-MS m/z 278.2 [M+H]⁺.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield Range
Amine-ChloroformateSimple, one-step synthesisRequires anhydrous conditions65–78%
Reductive AminationFlexible side-chain modificationMulti-step, longer reaction time70–85%

Q & A

Q. What are the key considerations for synthesizing [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester?

Methodological Answer: Synthesis typically involves multi-step protocols with protective group strategies. For example:

  • Step 1: Use benzyl carbamate as a protective group for the amine, as seen in analogous piperidine derivatives (e.g., benzyl-4-(aminomethyl)piperidine-1-carboxylate) to prevent undesired side reactions .
  • Step 2: Optimize coupling reactions (e.g., with 2-chloro-5-fluoro-pyrimidine) using polar aprotic solvents like DMF and elevated temperatures (100°C) to enhance nucleophilic substitution efficiency .
  • Step 3: Purify intermediates via silica gel chromatography with gradients of CH₂Cl₂/IPA/hexane (e.g., 10:1–20:89–70 ratios) to isolate high-purity products .

Q. How can researchers purify this compound and its intermediates?

Methodological Answer:

  • Chromatography: Use flash column chromatography with solvents like light petroleum:EtOAc (2:1 v/v) to resolve stereoisomers or byproducts, as demonstrated in carbamate purification workflows .
  • Crystallization: Employ recrystallization from toluene/1,4-dioxane mixtures (α:β = 5:1) to separate diastereomers, leveraging differences in solubility .
  • Mass-Directed Purification: Confirm molecular ion peaks (e.g., m/z 345.29 via LC-MS) to verify purity and identity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: Analyze ¹H and ¹³C spectra to confirm regiochemistry (e.g., δH 3.08–3.15 ppm for piperidine CHNH groups) and stereochemistry .
  • IR: Identify carbamate C=O stretches (~1689 cm⁻¹) and NH bending modes (~1532 cm⁻¹) .
  • HRMS: Use high-resolution mass spectrometry (e.g., m/z 379.29) to validate molecular formulas and detect isotopic patterns .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of this compound?

Methodological Answer:

  • Reagent Optimization: Replace NIS/TMSOTf with milder activators like EDCI/HOBt to reduce side reactions. Evidence from similar carbamate syntheses shows improved yields (71%→85%) with adjusted coupling agents .
  • Solvent Screening: Test alternative solvents (e.g., THF or MeCN) to enhance reagent solubility and reaction homogeneity, as seen in Heck reaction optimizations .
  • Temperature Control: Use microwave-assisted synthesis at 120°C for 30 minutes to accelerate kinetics while minimizing decomposition .

Q. How to resolve contradictory stereochemical assignments in analogs of this compound?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using chiral columns (e.g., Chiralpak AD-H) with hexane/EtOH (90:10) to resolve discrepancies in optical rotation data .
  • X-Ray Crystallography: Determine absolute configuration of crystalline intermediates (e.g., cis/trans cyclohexanol derivatives) to validate NMR-based stereochemical assignments .
  • Comparative Analysis: Cross-reference NOESY correlations (e.g., spatial proximity of benzyl and piperidine groups) with computational models (DFT) to confirm spatial arrangements .

Q. What strategies mitigate hygroscopicity in intermediates during synthesis?

Methodological Answer:

  • Anhydrous Workup: Conduct reactions under nitrogen or argon, and use molecular sieves (4Å) to scavenge moisture, as demonstrated in carbamate syntheses .
  • Lyophilization: Freeze-dry hygroscopic intermediates (e.g., aminomethyl-piperidine derivatives) to prevent hydrolysis during storage .
  • Protective Group Alternatives: Replace benzyl carbamate with tert-butyl carbamate (Boc) for improved stability, as Boc groups are less prone to moisture-induced cleavage .

Q. How to analyze batch-to-batch variability in biological activity of derivatives?

Methodological Answer:

  • QC Protocols: Implement standardized assays (e.g., HPLC purity >98%, endotoxin testing) for all batches, as outlined in pharmacopeial guidelines .
  • Structure-Activity Modeling: Use QSAR models to correlate structural variations (e.g., substituent electronegativity on the piperidine ring) with activity shifts .
  • Controlled Degradation Studies: Stress-test derivatives under accelerated conditions (40°C/75% RH) to identify instability-linked activity loss .

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